1,5-Heptadien-3-yne

Description

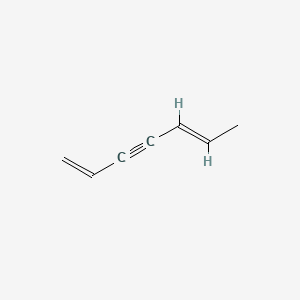

1,5-Heptadien-3-yne (CAS 3511-27-1) is an unsaturated hydrocarbon with the molecular formula C₇H₈ and a molecular weight of 92.14 g/mol . Its structure features a conjugated diene (1,5-diene) and an internal alkyne (3-yne), creating a linear system of alternating double and triple bonds. Key identifiers include:

- InChIKey: AIKGMUZHUHXBCF-UHFFFAOYSA-N

- SMILES: C/C=C/C#CC=C

- XlogP: 3.14 (indicating moderate hydrophobicity) .

Structure

3D Structure

Properties

CAS No. |

55712-06-6 |

|---|---|

Molecular Formula |

C7H8 |

Molecular Weight |

92.14 g/mol |

IUPAC Name |

(5E)-hepta-1,5-dien-3-yne |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |

InChI Key |

AIKGMUZHUHXBCF-GQCTYLIASA-N |

Isomeric SMILES |

C/C=C/C#CC=C |

Canonical SMILES |

CC=CC#CC=C |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Alkynyl-Alkenyl Coupling Reactions

One of the most efficient and selective methods for synthesizing this compound involves palladium-catalyzed coupling of alkynyl and alkenyl substrates. This approach leverages the high selectivity of Pd catalysts to form conjugated enyne systems with precise control over the geometry of double bonds and the position of the triple bond.

- Mechanism and Protocol : The reaction typically involves the coupling of terminal alkynes with vinyl halides or vinyl electrophiles under Pd catalysis, often in the presence of ligands such as DPEphos. The process can be iterative, allowing the stepwise elongation of the conjugated system by adding ethynyl units in a controlled manner.

- Yields and Selectivity : For example, the synthesis of 7-phenyl-2,4,6-heptatriyn-1-ol, a related conjugated triyne, was achieved in 45% overall yield over four steps starting from phenylacetylene and protected alkynyl intermediates, demonstrating the efficiency of Pd-catalyzed coupling in constructing complex conjugated systems.

Iterative Homologation via Alkynylzinc Intermediates

The use of alkynylzinc reagents generated in situ from terminal alkynes or carbonyl precursors (via Corey-Fuchs or related alkynylation reactions) allows for iterative chain extension to build the this compound framework.

- Process Details : Alkynylzinc intermediates react with vinyl halides or 1,1-dibromoalkenes under Pd catalysis to form conjugated enynes. This method can be applied in a linear or convergent manner, depending on the choice of substrates.

- Advantages : This approach offers high regio- and stereoselectivity, enabling the synthesis of dienynes with defined double bond geometry (E or Z) and triple bond placement. It also allows for the omission of intermediate purification steps, simplifying the overall process and improving yields.

Convergent Synthesis Using 1,1-Dibromo-1-alkenes

A convergent synthetic route involves the Pd-catalyzed coupling of 1,1-dibromo-1-alkenes with alkynylzinc reagents or free terminal alkynes in the presence of bases and zinc salts.

- Key Features : This method enables the coupling of two shorter conjugated fragments to form the this compound skeleton. The reaction conditions are optimized to minimize side reactions such as dehydrobromination or over-alkynylation.

- Yield Optimization : Using a combination of alkynylzinc reagents and triethylamine with ZnBr2 as an additive, yields of up to 66% for the target dienyne have been reported, highlighting the practical utility of this convergent approach.

Semi-Hydrogenation of Enynes

Another preparative strategy involves the selective semi-hydrogenation of enyne precursors to yield this compound derivatives with controlled stereochemistry.

- Catalysts and Conditions : Lindlar catalyst is commonly used to achieve partial hydrogenation of alkynes to cis-alkenes without over-reduction.

- Challenges : This method can produce complex mixtures, and yields of the desired dienyne vary. For example, semi-hydrogenation of 1-cyclohexenyl-3-buten-1-yne gave a 47% yield of the cis-diene product, indicating moderate selectivity.

Summary Table of Preparation Methods

Research Findings and Analysis

- The Pd-catalyzed coupling methods provide a robust platform for the synthesis of this compound and related conjugated enynes, with the ability to control double bond geometry and triple bond placement precisely.

- Iterative homologation using alkynylzinc reagents is advantageous for building longer conjugated systems without the need for isolating intermediates, thus streamlining synthesis.

- Convergent approaches using 1,1-dibromoalkenes allow the assembly of complex dienyne structures from smaller fragments, although they require careful optimization of reagent ratios and reaction conditions to maximize yield and purity.

- Semi-hydrogenation methods, while useful for modifying enyne precursors, tend to produce mixtures and lower yields, making them less favorable for the direct preparation of pure this compound.

Chemical Reactions Analysis

Types of Reactions: 1,5-Heptadien-3-yne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to the formation of alkenes or alkanes.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Epoxides or alcohols.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,5-Heptadien-3-yne has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Heptadien-3-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, such as addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Positional Isomers: 1,6-Heptadien-3-yne

1,6-Heptadien-3-yne (CAS 5150-80-1) shares the same molecular formula (C₇H₈ ) but differs in the position of the double bonds (1,6-diene vs. 1,5-diene). This positional isomerism reduces conjugation between the diene and alkyne, leading to:

Cyclic Analogs: 1-Ethynylcyclopent-1-ene

1-Ethynylcyclopent-1-ene (CAS 1610-13-5, C₇H₈ ) incorporates a cyclopentene ring with an ethynyl substituent. Structural differences include:

- Cyclic vs. linear framework : The ring strain in the cyclic system increases reactivity toward ring-opening reactions.

- Conjugation: Limited conjugation compared to this compound due to the fixed geometry of the ring .

Substituted Dienes: 3-Methyl-1,4-heptadiene

3-Methyl-1,4-heptadiene (CAS 1603-01-6, C₈H₁₄ ) lacks an alkyne group but includes a methyl substituent. Key differences:

Branched Analogs: 3,3,6-Trimethyl-1,5-heptadiene

3,3,6-Trimethyl-1,5-heptadiene (CAS 35387-63-4, C₁₀H₁₈ ) features branching and additional methyl groups. Comparisons highlight:

Saturated vs. Unsaturated: 1,5-Heptadiene

Key contrasts:

Biological Activity

1,5-Heptadien-3-yne, a compound with the molecular formula C7H8, is characterized by its unique structure, which includes two double bonds and one triple bond. This compound is part of a broader class of aliphatic hydrocarbons and has garnered interest for its potential biological activities.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C7H8 |

| Molecular Weight | 92.13842 g/mol |

| IUPAC Name | (5E)-hepta-1,5-dien-3-yne |

| SMILES | CC=CC#CC=C |

| InChI | InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |

The structure includes a total of 14 bonds, consisting of 6 non-H bonds, 3 multiple bonds (2 double and 1 triple) .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study utilized the DPPH radical scavenging method to evaluate this property. The results showed that at various concentrations (25 to 1000 µg/mL), the compound demonstrated a dose-dependent ability to inhibit DPPH radicals, with an IC50 value indicating the concentration required for 50% inhibition .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a study focusing on various extracts from plants containing this compound, it was found that the extracts exhibited varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. Notably, the compound was effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE), showcasing its potential as an antimicrobial agent .

Case Studies and Research Findings

- Antioxidant Activity Assessment :

-

Antibacterial Efficacy :

- In a study examining the extracts of Centaurea senegalensis, which contained 23.2% of this compound, significant antibacterial activity was observed against E. coli and S. aureus with inhibition zones up to 31 mm . The minimum inhibitory concentration (MIC) was determined to be as low as 12.5 mg/mL for some bacterial strains.

Comparative Biological Activity Table

| Activity Type | Test Organisms | Result |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | IC50: Varies by concentration |

| Antibacterial | S. aureus, E. coli | Inhibition Zone: Up to 31 mm |

| Antifungal | C. albicans | Effective at specific concentrations |

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for 1,5-Heptadien-3-yne, and how do reaction conditions influence yield?

- Methodology : The Pd(I)-catalyzed coupling of functionalized alkenes and alkynes is a common method, with optimized conditions (e.g., solvent polarity, temperature, and ligand choice) critical for yield. For example, Pd(I) catalysts in tetrahydrofuran (THF) at 60°C yield 1,5-dienes with >85% efficiency . Analytical validation via GC-MS and NMR (e.g., coupling constants for stereochemical confirmation) is essential .

- Safety : Use inert atmospheres (N₂/Ar) to prevent polymerization or side reactions, and adhere to protocols for handling volatile organics (e.g., fume hoods, flame-resistant gloves) .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Methodology :

- NMR : NMR identifies the sp-hybridized carbons (δ ~70–100 ppm for the yne moiety) and conjugated diene protons (δ ~5–6 ppm with coupling constants ) .

- IR : Stretching vibrations at ~2100 cm (C≡C) and ~1600 cm (C=C) confirm the enyne system .

- MS : Molecular ion peaks at (C₇H₈⁺) and fragmentation patterns (e.g., loss of ethylene) differentiate isomers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use explosion-proof refrigerators for storage (<10°C), and avoid contact with oxidizers or strong acids to prevent exothermic reactions .

- PPE : Nitrile gloves (EN 374 standard), lab coats, and respirators with organic vapor cartridges are mandatory during synthesis .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes for this compound synthesis be resolved?

- Analysis Framework :

Compare catalyst systems (e.g., Pd(I) vs. Cu(I)) and solvent effects (polar vs. nonpolar) on regioselectivity .

Replicate experiments with controlled variables (e.g., O₂ exclusion, moisture levels) to isolate confounding factors .

Use DFT calculations to model transition states and identify steric/electronic influences on pathway divergence .

- Case Study : Ultrasonic-assisted synthesis reduces reaction time by 40% compared to thermal methods but may alter diastereomer ratios due to cavitation effects .

Q. What experimental designs can probe the thermal stability and polymerization propensity of this compound?

- Methodology :

- DSC/TGA : Measure decomposition onset temperatures and exothermic peaks under N₂ vs. air .

- Kinetic Studies : Monitor polymerization rates via in situ FTIR (C≡C bond depletion) at 25–80°C .

- Stabilizers : Test inhibitors (e.g., hydroquinone) at 0.1–1 wt% to assess efficacy in prolonging shelf life .

Q. How can computational chemistry predict reactivity patterns of this compound in cycloaddition reactions?

- Workflow :

Molecular Modeling : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO/LUMO) for Diels-Alder regioselectivity .

MD Simulations : Simulate solvent effects (e.g., toluene vs. DMF) on transition-state entropy .

Validation : Compare computed activation energies () with experimental kinetic data (Arrhenius plots) .

Q. What strategies address low reproducibility in catalytic asymmetric reactions involving this compound?

- Troubleshooting :

- Ligand Screening : Test chiral phosphines (e.g., BINAP) vs. N-heterocyclic carbenes (NHCs) for enantioselectivity .

- Moisture Control : Use molecular sieves or gloveboxes to mitigate hydrolysis of sensitive catalysts .

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Tables for Key Data

Table 1: Synthetic Methods Comparison

| Method | Catalyst | Solvent | Yield (%) | Selectivity (E/Z) | Reference |

|---|---|---|---|---|---|

| Pd(I)-Catalyzed | PdCl₂ | THF | 85–92 | 95:5 | |

| Ultrasonic-Assisted | None | EtOH | 78 | 80:20 | |

| Thermal (Δ) | CuI | Toluene | 65 | 70:30 |

Table 2: Safety Parameters

| Parameter | Value | Reference |

|---|---|---|

| Flash Point | <−20°C (closed cup) | |

| Autoignition Temp | 245°C | |

| PPE Requirements | Nitrile gloves, respirators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.